molecular formula C13H17NO2 B8549211 6-Isopropoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one

6-Isopropoxy-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one

Cat. No. B8549211
M. Wt: 219.28 g/mol
InChI Key: CHOIQMMWKLGPFO-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

A mixture of 4.39 g of 5-(propan-2-yloxy)-3,4-dihydronaphthalen-1(2H)-one and 1.74 g of sodium azide in 70 ml of TFA is refluxed for 2 hours. The reaction medium is poured into 250 ml of water, brought to pH 7 by adding potassium carbonate and extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated under reduced pressure. Purification is carried out by flash chromatography on silica gel (40-63 μm), elution being carried out with a mixture of dichloromethane and MeOH (100/0 to 90/10). 2.87 g of 6-(propan-2-yloxy)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are obtained in the form of a beige solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][C:10]2=[O:15])[CH3:3].[N-:16]=[N+]=[N-].[Na+].O.C(=O)([O-])[O-].[K+].[K+]>C(O)(C(F)(F)F)=O>[CH3:1][CH:2]([O:4][C:5]1[C:6]2[CH2:7][CH2:8][CH2:9][C:10](=[O:15])[NH:16][C:11]=2[CH:12]=[CH:13][CH:14]=1)[CH3:3] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
4.39 g
Type
reactant
Smiles
CC(C)OC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
1.74 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is carried out by flash chromatography on silica gel (40-63 μm), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of dichloromethane and MeOH (100/0 to 90/10)

Outcomes

Product
Name
Type
product
Smiles
CC(C)OC1=CC=CC2=C1CCCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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